molecular formula C12H15NO2 B1457439 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 1375471-34-3

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one

Cat. No.: B1457439
CAS No.: 1375471-34-3
M. Wt: 205.25 g/mol
InChI Key: KPIXFVMXHNDLCT-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one is a chemical compound characterized by the presence of a hydroxy group, a pyrrolidine ring, and a phenyl group attached to an ethanone moiety

Preparation Methods

The synthesis of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.

Chemical Reactions Analysis

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where the nitrogen atom can be functionalized with different substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions but may include various substituted phenyl ethanones and pyrrolidine derivatives.

Scientific Research Applications

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4-(pyrrolidin-1-yl)benzonitrile and 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one share structural similarities.

    Uniqueness: The presence of the hydroxy group and the specific positioning of the pyrrolidine ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

1-(2-hydroxy-4-pyrrolidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)11-5-4-10(8-12(11)15)13-6-2-3-7-13/h4-5,8,15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIXFVMXHNDLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-34-3
Record name 1-[2-hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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